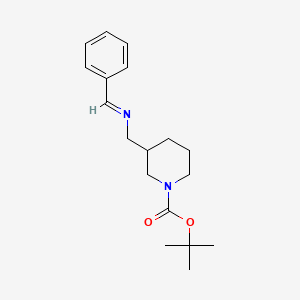

tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate

Description

tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate (CAS: 1824819-67-1) is a piperidine-derived compound featuring a benzylideneamino-methyl substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₉H₂₆N₂O₂, with a molecular weight of 322.42 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a chiral intermediate or precursor for bioactive molecules. Its Boc group enhances stability during synthetic procedures, while the benzylideneamino moiety offers reactivity for further functionalization, such as hydrogenation or condensation reactions.

Properties

IUPAC Name |

tert-butyl 3-[(benzylideneamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-7-10-16(14-20)13-19-12-15-8-5-4-6-9-15/h4-6,8-9,12,16H,7,10-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEFLGAWUZYHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzylideneamino compounds under specific conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with benzylideneamine in the presence of a suitable catalyst. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction .

Chemical Reactions Analysis

tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzylideneamino group to an amine.

Substitution: The compound can participate in substitution reactions where the benzylideneamino group can be replaced by other functional groups under appropriate conditions

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a potential arginase inhibitor. Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle. Inhibition of arginase has therapeutic implications in cancer treatment, as it can affect tumor growth by altering the availability of L-arginine, which is essential for various cellular functions .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. The structural modifications present in tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate may enhance its efficacy against bacterial strains. Research has shown that similar compounds can act synergistically with β-lactam antibiotics to combat resistant bacterial infections .

Case Study 1: Synthesis and Characterization

A study published in SynOpen detailed the synthesis of related piperidine derivatives, emphasizing the importance of reaction conditions (temperature, solvent choice) for optimizing yields. The characterization methods employed included NMR spectroscopy, which confirmed the expected chemical shifts corresponding to the functional groups present in the compound .

Case Study 2: Arginase Inhibition

Research published in MDPI provided insights into the synthesis of arginase inhibitors, including compounds structurally similar to tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate. These compounds demonstrated varying potencies against human arginase isoforms, with some showing IC50 values in the nanomolar range, indicating strong inhibitory activity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylideneamino group can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations :

- Backbone Flexibility : The piperidine ring in the title compound offers conformational flexibility compared to the rigid azabicyclo[2.2.1]heptane in QW-6977, which impacts binding affinity in receptor-targeted applications.

- Substituent Reactivity: The benzylideneamino group in the title compound is more reactive toward nucleophilic addition than the N-benzyl-N-methylamino group in QJ-7981, enabling diverse post-synthetic modifications.

- Steric Effects : Azetidine derivatives (e.g., AM-2500) exhibit reduced steric hindrance compared to piperidine analogs, favoring reactions requiring smaller molecular footprints.

Physicochemical Properties

- Solubility: The title compound’s benzylideneamino group enhances lipophilicity (logP ~3.2) compared to the more polar Cbz-protected azetidine (logP ~2.5).

- Thermal Stability : Boc-protected piperidines (e.g., QM-3425) decompose above 200°C, whereas azetidine derivatives (AM-2500) show lower thermal stability (decomposition at ~180°C) due to ring strain.

Biological Activity

tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate (CAS No. 1824819-67-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antibacterial, and enzyme-inhibitory activities.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate is C18H26N2O2, with a molecular weight of approximately 302.42 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, and a benzylideneamino group that may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate. For instance, research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma. In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values indicating potent activity compared to reference drugs.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate | HCT116 (Colon) | 5.0 |

| tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate | HT29 (Colon) | 4.5 |

| Control Drug | Doxorubicin | 0.5 |

Studies have shown that compounds similar to tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate are effective against human colon cancer cells (HCT116 and HT29), demonstrating their potential as novel anticancer agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may be more effective than traditional antibiotics.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate | Staphylococcus aureus | 8 |

| tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate | Escherichia coli | 16 |

| Control Drug | Ampicillin | 4 |

These findings suggest that the compound may act through multiple mechanisms, possibly by targeting bacterial topoisomerases or other essential enzymes involved in bacterial replication .

Enzyme Inhibition

The mechanism of action for tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate appears to involve the inhibition of specific enzymes critical for cellular functions. For example, studies have indicated that it may inhibit topoisomerase enzymes, which are vital for DNA replication and repair processes in both cancerous and bacterial cells.

Table 3: Enzyme Inhibition Studies

| Enzyme Type | Inhibition (%) at 10 µM |

|---|---|

| Topoisomerase I | 75 |

| Topoisomerase II | 85 |

These results highlight the compound's potential dual action as both an anticancer and antibacterial agent by interfering with essential cellular processes .

Case Studies

In one notable case study, researchers synthesized several analogs of tert-butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate to evaluate their biological activity. The study found that modifications to the benzylidene group significantly influenced the compound's potency against cancer cells and bacteria.

Q & A

Basic: What are the standard methodologies for synthesizing tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate, and how is reaction progress monitored?

Answer:

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Condensation reactions to introduce the benzylideneamino group.

- Protection/deprotection strategies (e.g., using tert-butoxycarbonyl (Boc) groups) to ensure regioselectivity .

Reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation and completion. Final purification often employs recrystallization from solvents like ethyl acetate/hexane to yield off-white solids .

Basic: What safety protocols are critical when handling this compound?

Answer:

Mandatory safety measures include:

- Respiratory protection (N95 masks) and gloves to avoid inhalation or skin contact.

- Eye/face protection due to potential irritation .

- Storage in dry, ventilated environments away from strong oxidizers to prevent hazardous reactions .

Advanced: How can reaction yields be optimized for this compound’s synthesis?

Answer:

Advanced optimization strategies include:

- Microwave-assisted synthesis to reduce reaction times and improve yields by enhancing thermal efficiency .

- Solvent selection (e.g., dichloromethane) and base additives (e.g., triethylamine) to stabilize reactive intermediates .

- Catalyst screening (e.g., palladium complexes) for selective bond formation .

Advanced: What methodologies are used to study biological interactions of this compound?

Answer:

Advanced interaction studies employ:

- Surface plasmon resonance (SPR) to quantify binding affinities with target receptors .

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (e.g., ΔH, ΔS) of ligand-protein interactions .

- Molecular docking simulations to predict binding modes with enzymes like kinases or GPCRs .

Advanced: How can researchers resolve contradictions in reported synthesis yields?

Answer:

Contradictions often arise from variations in:

- Reaction conditions (e.g., temperature gradients, solvent purity).

- Purification techniques (e.g., column chromatography vs. recrystallization).

To resolve discrepancies, reproducibility protocols should standardize: - Reagent quality (HPLC-grade solvents).

- Analytical validation (NMR, LC-MS) for intermediate characterization .

Basic: What characterization techniques are essential beyond NMR?

Answer:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight and purity .

- Elemental analysis to validate C/H/N composition .

- Infrared spectroscopy (IR) to identify functional groups (e.g., Boc carbonyl stretches at ~1680 cm⁻¹) .

Advanced: How do reaction solvents and catalysts influence selectivity?

Answer:

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in asymmetric syntheses .

- Temperature control (e.g., cryogenic conditions) minimizes side reactions during exothermic steps .

Advanced: How does this compound compare structurally and functionally to analogs?

Answer:

Comparative analysis reveals:

- Methylthio vs. trifluoroacetamido substituents : The latter enhances metabolic stability via steric and electronic effects .

- Piperidine ring modifications (e.g., fluorination) alter bioavailability and target engagement .

- Boc protection improves solubility for in vitro assays versus unprotected amines .

Basic: What are the stability and storage requirements?

Answer:

- Stability : Stable at room temperature in inert atmospheres but degrades under prolonged UV exposure .

- Storage : Keep in airtight containers with desiccants (silica gel) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced: What advanced purification methods are recommended for complex mixtures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.